molecular formula C3H4 B1206475 Allene CAS No. 463-49-0

Allene

Cat. No.: B1206475
CAS No.: 463-49-0
M. Wt: 40.06 g/mol
InChI Key: IYABWNGZIDDRAK-UHFFFAOYSA-N
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Description

Allene is a member of allenes.
Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket.

Scientific Research Applications

Allenes in Chemistry and Catalysis

Allenes have demonstrated significant value as building blocks in complex molecular targets, showcasing applications in natural product synthesis, pharmaceutical chemistry, and materials science. Recent methodologies for allene synthesis and their applications in synthesizing allenic natural products and materials with optoelectronic properties are highlighted, indicating the broad utility of allenes in various scientific domains (Yu & Ma, 2011). Additionally, the synthesis of specific fluorinated compounds, including allenes, has shown importance for industrial applications and scientific studies. The advancement of sustainable gold catalysis, using the gold-catalyzed cycloisomerization of functionalized allenes, exemplifies allenes' role in catalysis and sustainable chemistry (Lempke, 2016).

Allenes in Organic Synthesis

In the realm of organic synthesis, allenes have allowed access to structurally interesting and biologically active products. The emergence of unique compounds in organic synthesis is a direct result of the discovery and development of efficient protocols for this compound preparation, highlighting their significance in synthetic chemistry (Brummond & DeForrest, 2007). The application of allenes in cycloaddition chemistry, especially in [2+2] cycloaddition with alkenes and alkynes to form cyclobutane and cyclobutene skeletons, further underscores their versatility in synthesis (Alcaide, Almendros & Aragoncillo, 2010).

Computational Studies of Allenes

Computational and theoretical methods applied to the chemistry of allenes have been instrumental in understanding their bonding and reactivity. This includes studies on the equilibrium structure, chirality, and complex reaction mechanisms involving this compound derivatives in organic and organometallic chemistry, demonstrating the comprehensive analysis of allenes through computational chemistry (Soriano & Fernández, 2014).

Mechanism of Action

Target of Action

Allene, also known as 1,2-Propadiene, is a simple organic compound with the formula C3H4 . It is a cumulated diene, meaning it has two double bonds connected by a single bond . The primary targets of this compound are organic molecules that can undergo cycloaddition reactions . These reactions involve the addition of a substituent to a double or triple bond in an organic molecule .

Mode of Action

This compound interacts with its targets through its unique structure. Each of the two electrons of the central carbon atom forms collinear spσ bonds to the terminal sp2-hybridized carbons . The two remaining electrons of the central carbon occupy p orbitals and form π bonds through overlap of these p orbitals and the p orbitals of the terminal carbons . This unique structure allows this compound to participate in various chemical reactions, particularly cycloaddition reactions .

Biochemical Pathways

This compound plays a key role in the synthesis of important heterocyclic compounds through cycloaddition reactions . These reactions can lead to the formation of complex molecular targets, such as natural products, pharmaceuticals, and functional materials . For example, this compound can react with propyne (methylacetylene) to form polycyclic aromatic hydrocarbons .

Pharmacokinetics

It is known that this compound can be produced and separated on a large scale during petroleum refining .

Result of Action

The result of this compound’s action is the formation of complex molecular structures through cycloaddition reactions . These structures can be found in many natural products and pharmaceuticals . For example, hexahydropyrrolo[2,3-b]indole-containing tetrasubstituted allenes have been reported to inhibit the growth of pancreatic cancer cells .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of catalysts . For instance, this compound exists in equilibrium with propyne, and the equilibrium is temperature-dependent . Furthermore, the transformation of this compound from alkynes can be catalyzed by bases .

Safety and Hazards

Allene is an extremely flammable gas and contains gas under pressure; it may explode if heated . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Allenes have become important and versatile building blocks in organic chemistry . They are being used in the synthesis of heterocyclic compounds . The development of synthetic methodologies to obtain allenes is an interesting research goal .

Biochemical Analysis

Biochemical Properties

Allene plays a crucial role in biochemical reactions, particularly in the formation of oxylipins, which are signaling molecules involved in plant defense mechanisms. This compound oxide synthase (AOS) is an enzyme that catalyzes the conversion of fatty acid hydroperoxides to this compound oxides, which are precursors to jasmonates. Jasmonates are important plant hormones that regulate growth, development, and stress responses . This compound interacts with enzymes such as this compound oxide cyclase (AOC) to form jasmonic acid, a key signaling molecule in plants .

Cellular Effects

This compound influences various cellular processes, particularly in plants. It affects cell signaling pathways by modulating the levels of jasmonic acid and its derivatives. These compounds play a role in gene expression, particularly in response to stress and pathogen attack. This compound’s impact on cellular metabolism includes the regulation of defense-related genes and the activation of metabolic pathways that produce secondary metabolites involved in plant defense .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with specific enzymes. This compound oxide synthase converts fatty acid hydroperoxides to this compound oxides, which are then converted to jasmonic acid by this compound oxide cyclase. This process involves the binding of this compound to the active sites of these enzymes, leading to the formation of signaling molecules that regulate gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound and its derivatives can influence their long-term effects on cellular function. For instance, jasmonic acid levels in plants can vary depending on environmental conditions and the duration of exposure to stress factors . The stability of this compound and its conversion products is crucial for maintaining their biological activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In plants, varying levels of this compound and its derivatives can lead to different physiological responses. Low doses may enhance stress tolerance and defense mechanisms, while high doses could potentially cause toxic effects or disrupt normal cellular functions. Understanding the dosage effects of this compound is essential for optimizing its use in agricultural and biotechnological applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of jasmonates. The conversion of fatty acid hydroperoxides to this compound oxides by this compound oxide synthase is a key step in this pathway. This process requires cofactors such as oxygen and involves the participation of other enzymes like this compound oxide cyclase. The metabolic flux and levels of metabolites in this pathway are regulated by the availability of this compound and its precursors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound and its derivatives to their target sites, where they exert their biological effects. The localization and accumulation of this compound are influenced by factors such as cellular compartmentalization and the presence of binding proteins that interact with this compound .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with enzymes and other biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to its sites of action. Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and optimizing its use in various applications .

Properties

IUPAC Name

propa-1,2-diene
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InChI

InChI=1S/C3H4/c1-3-2/h1-2H2
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InChI Key

IYABWNGZIDDRAK-UHFFFAOYSA-N
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Canonical SMILES

C=C=C
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Molecular Formula

C3H4
Record name PROPADIENE, STABILIZED
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Related CAS

24979-93-9
Record name Polyallene
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DSSTOX Substance ID

DTXSID1029178, DTXSID801027035
Record name 1,2-Propadiene
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Record name 1,2-Propadiene-1,3-diylidene
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Molecular Weight

40.06 g/mol
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Physical Description

Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB]
Record name PROPADIENE, STABILIZED
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Boiling Point

-34.5 °C @ 760 MM HG
Record name PROPADIENE
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Solubility

INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER
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Density

1.787
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Vapor Pressure

5430.0 [mmHg]
Record name Propadiene
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Color/Form

GAS, COLORLESS

CAS No.

463-49-0, 12075-35-3, 60731-10-4
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Melting Point

-136 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Allene
Customer
Q & A

Q1: What is an allene and what makes its structure unique?

A1: Allenes are a class of unsaturated hydrocarbons characterized by the presence of two cumulated carbon-carbon double bonds (C=C=C). [] This unique arrangement forces the terminal carbon atoms and their substituents into perpendicular planes, leading to fascinating consequences for their reactivity and stereochemistry. []

Q2: Can you provide the molecular formula and weight of the simplest this compound, 1,2-propadiene?

A2: The simplest this compound, 1,2-propadiene, also known as this compound itself, has a molecular formula of C3H4 and a molecular weight of 40.06 g/mol.

Q3: How does the spectroscopic data of allenes reflect their distinctive structure?

A3: Allenes exhibit characteristic spectroscopic signatures. In infrared (IR) spectroscopy, they display a strong absorption band around 1950 cm-1, attributed to the asymmetric stretching vibration of the cumulated double bonds. [] In proton nuclear magnetic resonance (1H NMR) spectroscopy, allenic protons typically resonate in the range of δ 4.5-6.5 ppm. [] 13C NMR spectroscopy reveals distinct signals for the central and terminal allenic carbons.

Q4: How does the electronic structure of allenes influence their reactivity?

A4: The orthogonal arrangement of π-orbitals in allenes imparts unique reactivity. They can act as both nucleophiles and electrophiles, enabling a wide range of transformations. [] The differing electronic properties of the two C=C bonds can lead to regioselective reactions. []

Q5: How do allenes behave in rhodium(I)-catalyzed (5+2) cycloadditions?

A5: Allenes act as 2-carbon components in rhodium(I)-catalyzed (5+2) cycloadditions with vinylcyclopropanes (VCPs). Interestingly, terminally substituted allenes demonstrate higher cycloadduct yields compared to their unsubstituted counterparts due to the suppression of this compound dimerization, a process that can deactivate the rhodium catalyst. []

Q6: Can allenes participate in reactions other than cycloadditions?

A6: Absolutely. Allenes are highly versatile and can participate in various reactions, including:

  • Electrophilic additions: They readily undergo electrophilic attack, leading to the formation of useful synthetic intermediates with defined regio- and stereoselectivity. Examples include halo- and seleno-hydroxylations, as well as halo- and selenolactonizations. []
  • Palladium-catalyzed reactions: Allenes serve as valuable substrates in palladium-catalyzed reactions, enabling transformations such as asymmetric allylic alkylations, oxidative carbocyclizations, and cascade coupling reactions. [] These reactions provide access to a wide array of carbocyclic, heterocyclic, and polycyclic structures. []
  • Rhenium-catalyzed reactions: Allenes react with β-ketoesters in the presence of rhenium catalysts to produce polysubstituted cyclopentenes. This method offers a novel route to five-membered carbocycles with defined regio- and stereochemistry. []

Q7: What factors influence the selectivity of reactions involving allenes?

A7: Selectivity in this compound chemistry is governed by several factors, including:

  • Steric effects: The presence of bulky substituents on the this compound can direct the approach of reagents, influencing both regio- and stereoselectivity. [, , ]
  • Electronic effects: The nature of substituents on the this compound can modulate the electronic properties of the C=C bonds, impacting regioselectivity in electrophilic additions. []
  • Catalyst control: The choice of catalyst and ligands plays a crucial role in determining enantio- and diastereoselectivity in asymmetric reactions. [, ]
  • Reaction conditions: Solvent, temperature, and additives can all influence the reaction pathway and selectivity. [, ]

Q8: What are some common synthetic routes to access allenes?

A8: Several methods exist for the synthesis of allenes. Some widely employed strategies include:

  • Doering-Moore-Skattebøl reaction: Treatment of 1,1-dihalocyclopropanes with alkyllithium reagents at low temperatures provides a general route to allenes. []
  • From propargylic alcohols: Propargylic alcohols can be readily transformed into substituted allenes using various reagents, including copper(I) iodide, zinc iodide, and cadmium iodide. [, ]
  • Copper-mediated substitutions: Copper-catalyzed reactions of 1,1-dichloro-2-alkynes with functionalized organometallic reagents offer a versatile route to polyfunctionalized allenes with high regioselectivity. []

Q9: What makes allenes valuable building blocks in organic synthesis?

A9: Allenes’ unique reactivity and stereochemical properties make them valuable intermediates in the synthesis of complex molecules:

  • Natural product synthesis: Allenes are key intermediates in the synthesis of natural products like terpenes, polyketides, alkaloids, and amino acids. [] Their use often involves ring-closing metathesis reactions of vinyl-substituted acetals derived from alkoxyallenes. []
  • Pharmaceutical chemistry: this compound-containing compounds exhibit a range of biological activities, making them attractive targets for medicinal chemistry. []
  • Materials science: Allenes are incorporated into polymers and optoelectronic materials, often leveraging their unique optical and electronic properties. []

Q10: Can you provide a specific example of this compound application in natural product synthesis?

A10: Alkoxyallenes are key building blocks for the synthesis of epoxomicin and its analogues, which are potent proteasome inhibitors with promising anticancer activity. [] The synthesis involves the formation of this compound-derived spirodiepoxides as crucial intermediates. []

Q11: How has computational chemistry contributed to understanding this compound reactivity?

A11: Computational studies employing density functional theory (DFT) calculations have provided valuable insights into the mechanisms and selectivities of various this compound transformations. [, , , ] For instance, DFT calculations have elucidated the regioselectivity in (5+2) cycloadditions of this compound-ynes, revealing the preferential reaction at the terminal this compound double bond due to enhanced backdonation. [] Similarly, computational studies have helped unravel the factors controlling chemoselectivity in manganese-catalyzed C-H functionalizations of indoles with allenes. []

Q12: What are some promising areas for future research in this compound chemistry?

A12: this compound chemistry continues to evolve, with several exciting avenues for future exploration:

  • Development of novel catalytic asymmetric reactions: Expanding the repertoire of enantioselective transformations involving allenes will enable the synthesis of more complex and diverse chiral molecules. [, ]
  • Exploration of new applications in materials science: The unique optical and electronic properties of allenes hold potential for the development of advanced materials with tailored properties. []
  • Further integration of computational and experimental approaches: Combining experimental studies with advanced computational modeling will continue to provide deeper mechanistic insights and guide the design of new reactions and materials. [, ]

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